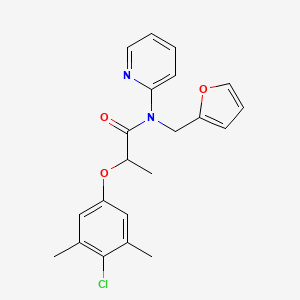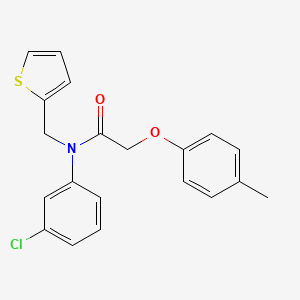
N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenylamine.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached via an etherification reaction using 4-methylphenol and a suitable alkylating agent.
Incorporation of the Thiophenylmethyl Group: The thiophenylmethyl group can be incorporated through a Friedel-Crafts alkylation reaction using thiophene and a suitable alkyl halide.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide may involve optimized reaction conditions, such as the use of catalysts, temperature control, and continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory or anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenyl)-2-(4-methylphenoxy)acetamide: Lacks the thiophenylmethyl group.
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-methylacetamide: Contains a methyl group instead of the thiophenylmethyl group.
N-(3-Chlorophenyl)-2-phenoxy-N-[(thiophen-2-yl)methyl]acetamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of all three functional groups (chlorophenyl, methylphenoxy, and thiophenylmethyl) in its structure
特性
分子式 |
C20H18ClNO2S |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-7-9-18(10-8-15)24-14-20(23)22(13-19-6-3-11-25-19)17-5-2-4-16(21)12-17/h2-12H,13-14H2,1H3 |
InChIキー |
JXGSKERGORMQIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B14986173.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986179.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide](/img/structure/B14986180.png)
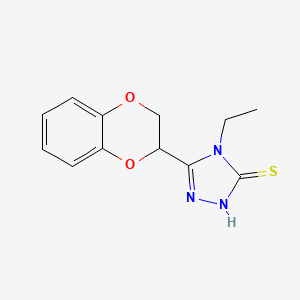
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986203.png)
![2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B14986205.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14986212.png)
![4-fluoro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14986223.png)

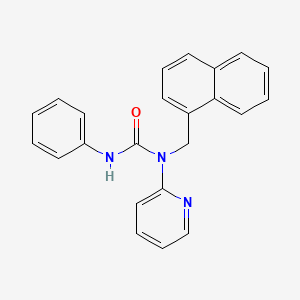
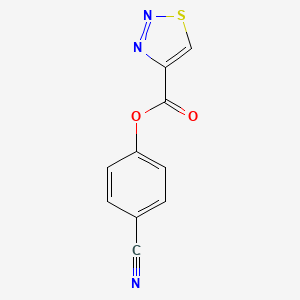
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14986262.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14986265.png)
